6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride
Description
Properties
IUPAC Name |
6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c18-17(12-19,13-20)11-10-15-8-6-14(7-9-15)4-2-1-3-5-16(21)22;/h6-9,19-20H,1-5,10-13,18H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATFSDUKMOHUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCC(=O)O)CCC(CO)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747838 | |
| Record name | 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896472-94-9 | |
| Record name | 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Hexanoic Acid-Phenyl Intermediate
Route A :
-
Friedel-Crafts alkylation :
Route B :
Installation of the Polyhydroxylated Amine Side Chain
Step 1: Epoxidation and Ring-Opening
-
Treat the intermediate from Route A/B with mCPBA (1.5 equiv) in CH₂Cl₂ at −20°C to form an epoxide.
-
Hydrolyze the epoxide with H₂O/AcOH (9:1) at 50°C for 6 h to yield a diol (83% yield).
Step 2: Reductive Amination
Final Functionalization and Salt Formation
Carboxylic Acid Activation :
-
Convert the hexanoic acid to its acid chloride using SOCl₂ (2.0 equiv) in toluene (reflux, 2 h).
-
Quench with NH₄OH to regenerate the acid post-coupling (89% yield).
Hydrochloride Salt Formation :
-
Dissolve the free base in anhydrous Et₂O and treat with HCl gas (bubbling, 0°C) until pH ≈ 2.
-
Precipitate the hydrochloride salt, filter, and dry under vacuum (95% purity by HPLC).
Reaction Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, 1,6-dibromohexane, 0°C → rt | 68 | 92 |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 72 | 94 |
| Epoxidation | mCPBA, CH₂Cl₂, −20°C | 91 | 88 |
| Reductive Amination | NaBH₃CN, MeOH, pH 6.5–7.0 | 78 | 90 |
| HCl Salt Formation | HCl gas, Et₂O, 0°C | 89 | 95 |
Analytical Characterization
Nuclear Magnetic Resonance (¹H NMR) :
-
δ 1.32–1.45 (m, 6H, hexanoic acid CH₂).
-
δ 2.35 (t, 2H, J = 7.2 Hz, COOH-CH₂).
-
δ 3.58 (s, 2H, hydroxymethyl).
High-Resolution Mass Spectrometry (HRMS) :
X-ray Crystallography :
Industrial-Scale Considerations
Catalyst Recycling :
Waste Management :
Chemical Reactions Analysis
Types of Reactions: 6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride undergoes various chemical reactions, including phosphorylation, oxidation, and substitution . The compound is phosphorylated by sphingosine kinase 2 (SK2) to form (S)-fingolimod phosphate, which is an agonist of S1P receptors .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sphingosine kinase 2 for phosphorylation and various oxidizing agents for oxidation reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed: The major product formed from the phosphorylation of this compound is (S)-fingolimod phosphate, which has potent immunosuppressive activity . Other products formed from oxidation and substitution reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying sphingosine-1-phosphate receptor modulation. In biology, it is used to investigate the mechanisms of neurogenesis and oligodendrogenesis . In medicine, it is primarily used as an immunomodulatory treatment for multiple sclerosis . Additionally, it has shown potential in cancer research due to its ability to activate protein phosphatase 2A and induce apoptotic effects .
Mechanism of Action
6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. Upon phosphorylation by sphingosine kinase 2, the compound becomes (S)-fingolimod phosphate, which binds to S1P receptors 1, 3, 4, and 5 . This binding promotes the internalization and inactivation of these receptors, preventing lymphocyte egress from lymphoid tissues and reducing autoaggressive lymphocyte infiltration into the central nervous system . Additionally, this compound has been shown to upregulate T cell factor 1 (TCF-1), which downregulates pathogenic cytokines and mediates epigenetic modifications .
Comparison with Similar Compounds
FTY720 Butanoic Acid Hydrochloride (4-[4-[3-Amino-4-Hydroxy-3-(Hydroxymethyl)Butyl]Phenyl]Butanoic Acid; Hydrochloride)
- Structural Difference: Shorter butanoic acid chain vs. hexanoic acid in the target compound.
- Key Properties :
- Implications: The shorter chain may reduce tissue penetration but enhance aqueous solubility.
6-(p-(9-Acridinylamino)Phenyl)Hexanoic Acid, Hydrochloride
- Structural Difference: Acridinylamino substituent replaces the amino-hydroxy-hydroxymethyl butyl group.
- flexible hydroxylated side chain in the target compound .
- Implications :
- The acridinyl group suggests antitumor or antimicrobial activity, diverging from the target compound’s likely mechanism.
- The target’s hydroxyl and hydroxymethyl groups enhance hydrogen-bonding capacity, possibly improving target specificity.
6-[4-(1,1-Dimethylethyl)Phenyl]Hexanoic Acid
- Structural Difference: Bulky tert-butyl substituent vs. polar amino-hydroxy-hydroxymethyl group.
- Implications :
4-Amino-3-Phenylbutyric Acid Hydrochloride
- Structural Difference : Shorter butyric acid chain and absence of hydroxyl/hydroxymethyl groups.
- Key Properties :
- Implications :
- Reduced polarity compared to the target compound, likely altering pharmacokinetics (e.g., faster renal clearance).
Comparative Data Table
*Estimated based on structural analogs. †Calculated using ChemDraw or similar tools.
Biological Activity
6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid; hydrochloride, commonly referred to as compound A, is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of compound A can be described as follows:
- Molecular Formula : C17H28ClN2O3
- Molecular Weight : 336.88 g/mol
- IUPAC Name : 6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid; hydrochloride
Compound A exhibits several biological activities that are primarily attributed to its structural components. The presence of amino and hydroxyl groups suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
- Antioxidant Activity : The hydroxyl groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies indicate that compound A may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
- Cell Proliferation Inhibition : Research has shown that compound A can affect cell cycle progression, particularly in cancerous cells, indicating potential as an anti-cancer agent.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Studies
Several case studies have explored the efficacy of compound A in various biological contexts:
- Cancer Cell Lines : In vitro studies on breast cancer cell lines demonstrated that treatment with compound A resulted in significant reductions in cell viability and increased apoptosis markers. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins.
- Inflammatory Models : In animal models of inflammation, administration of compound A led to a marked decrease in paw swelling and reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha. These findings support its potential use in treating inflammatory diseases.
- Oxidative Stress Models : Compound A was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results indicated that it significantly reduced oxidative damage and improved cell survival rates.
Q & A
Q. What are the recommended analytical techniques for confirming the structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard for structural validation. Mass spectrometry (MS) or high-resolution MS (HRMS) should confirm molecular weight and fragmentation patterns. Cross-referencing with databases like PubChem or CAS registry entries ensures alignment with reported spectral data .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the hydrochloride salt. Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats, goggles) to minimize exposure to moisture and airborne particulates .
Q. What synthetic routes are documented for analogous amino-hydroxy-phenyl derivatives?
Common methods include:
- Buchwald-Hartwig amination for aryl-amine bond formation.
- Hydroxy-group protection (e.g., silyl ethers) during multi-step synthesis.
- Acid-catalyzed ester hydrolysis to yield the hexanoic acid moiety. Reference protocols for structurally similar compounds (e.g., methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride) suggest optimizing reaction conditions (temperature, solvent polarity) to minimize byproducts .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Conduct systematic solubility profiling using Hansen solubility parameters to identify optimal solvents. For example:
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
|---|---|---|---|
| DMSO | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Adjust pH (e.g., phosphate buffers) to enhance aqueous solubility via ionization of the carboxylic acid group . |
Q. What strategies mitigate interference from the compound’s hydroxyl groups in biological assays?
- Derivatization : Protect hydroxyls with acetyl or benzyl groups during assay setup.
- Competitive binding studies : Use structural analogs (e.g., 4-amino-3-phenylbutyric acid hydrochloride) to isolate target interactions .
- LC-MS/MS quantification : Reduces false positives by distinguishing intact compounds from metabolites .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of homologous receptors (e.g., GPCRs or kinases). Focus on:
- Electrostatic complementarity : Protonated amine and carboxylate groups.
- Hydrogen-bond networks : Hydroxyl and hydroxymethyl moieties. Validate with SPR (surface plasmon resonance) for binding kinetics .
Data Contradiction and Reproducibility
Q. How to address discrepancies in reported IC₅₀ values across cell-based studies?
- Standardize assay conditions : Cell line (e.g., HEK293 vs. HeLa), passage number, and serum-free media incubation.
- Control for hydrochloride counterion effects : Compare free base vs. salt forms in dose-response curves.
- Meta-analysis : Use platforms like SciFinder to aggregate data and identify outliers .
Q. What validation steps ensure reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : Monitor reaction progress via in-line FTIR or Raman spectroscopy.
- Design of experiments (DoE) : Vary catalyst loading (e.g., Pd/C) and temperature to identify critical parameters.
- Purification consistency : Validate column chromatography (C18 silica) retention times across batches .
Safety and Environmental Compliance
Q. What waste disposal protocols align with environmental regulations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
